Journal Name:Organic Preparations and Procedures International
Journal ISSN:0030-4948
IF:1.184
Journal Website:http://www.tandfonline.com/toc/uopp20/current
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:41
Publishing Cycle:Bimonthly
OA or Not:Not
Anti-Tuberculous Drug Copper Pyrazinamide: Synthesis, Characterization, Theoretical DFT, Bioactivity and Toxicity Studies in the Liver
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-06-22 , DOI: 10.1142/s2737416523500333
Mycobacterium tuberculosis causes tuberculosis, an infectious disease. Pyrazinamide is a tuberculosis treatment. Metal–ligand–drug complexation can be used to improve the therapeutic efficacy of drugs. Copper pyrazinamide (CuPZA), a newly synthesized drug, is being considered for tuberculosis treatment. CuPZA was synthesized by soft synthetically reacting Cu (II) metal with pyrazinamide. The metal-drug complexes were characterized using elemental analysis, melting point determination, TGA analysis, FT-IR spectrometer, hot-stage microscopic study and X-ray crystallography. Copper (II) coordination with pyrazinamide was clearly demonstrated by the results of the characterization. For molecular modeling of the CuPZA novel compound, the density functional theory (DFT) method with B3LYP functional and 6-31G(d,p) basis set was used. Chemical reactivity parameters such as the energy gap, global hardness and softness and the electrophilicity index demonstrate that the complex is chemically reactive in aqueous medium. Pharmacokinetic parameters studied revealed that the complex is a promising drug material, with good oral bioavailability and higher activity than first-line tuberculosis medications. The enzymes alanine aminotransferase (AST) and aspartate aminotransferase (ALT) were used to assess liver damage, whereas malondialdehyde (MDA), reduced glutathione (GSH), glutathione-S-transferase (GST) and superoxide dismutase (SOD) were used to assess liver antioxidant status. ALT, AST and GSH levels were not significantly different across all test parameters, but GST activity and MDA levels were significantly higher (p 0.05) in the 20mg CuPZA group compared to the control. CuPZA’s LD50 was lower (47.962g/ml) than PZA’s (83.624g/ml). According to the findings, pyrazinamide does not cause oxidative stress and is thus safer than CuPZA. CuPZA did not reduce antioxidant levels in rats, but it did cause oxidative stress. Furthermore, oxidative stress has no effect on liver enzyme levels, which are indicators of liver damage, indicating that the animals are in the early stages of oxidative stress. Copper pyrazinamide is a promising tuberculosis inhibitor with potential activity greater than first-line tuberculosis treatments. Copper pyrazinamide, on the other hand, should be used for tuberculosis treatment for a shorter period of time than pyrazinamide.
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In-silico Design of Curcumin Analogs as Potential Inhibitors of Dengue Virus NS2B/NS3 Protease
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-06-10 , DOI: 10.1142/s2737416523500321
Curcumin can interact with a variety of molecules implicated in a wide range of disorders. It can also hinder dengue virus’s (DENV’s) ability to infect cells. This work used computational analysis to identify and forecast the most potent curcumin analogs against the DENV NS2B/NS3 protease. In this study, curcumin-like compounds were screened using a rational in-silico study, with the least similarity score, docking analysis, and then additional screening for suitable pharmacokinetic properties. According to the findings, DB11672 has been identified as the primary inhibitor of DENV NS2B/NS3 protease. It is recommended that additional research be done on this antiviral property of the lead compound as a part of the process of finding and developing a new drug against DENV.
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Developing High-Resolution Metastasis Signatures for Improved Cancer Prognosis and Drug Sensitivity Prediction using Single-Cell RNA Sequencing Data: A Case Study in Lung Adenocarcinoma
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-04-28 , DOI: 10.1142/s2737416523410016
Metastasis remains the reason for chemoresistance and high cancer mortality. It is hence a valuable predictive factor in cancer prognosis and drug sensitivity. Single-cell RNA sequencing (scRNA-seq) can reveal cellular heterogeneity in metastasis microenvironment and capture high-resolution signatures for improved cancer prediction. As a case study, an integrated analysis framework was designed for metastatic lung adenocarcinoma (LUAD) scRNA-seq profiles and we identified nine key prognostic genes (KPGs) that were trained and validated in 407 internal and external patient cohorts using machine learning and other methods. Correlation analysis revealed the strong association between KPGs signatures and several clinical characteristics such as gender, T-stage and N-stage. We incorporated these risk clinical variables into a KPGs nomogram model with superior accuracy for overall survival (OS) prediction. We also found that high risk group with high nomogram scores had poorer prognosis accompanied by a higher tumor mutation burden (TMB) and was more sensitive to chemotherapy and targeted agents, which was associated with the upregulation of DNA replication, ECM receptor interaction, P53 signaling pathway, spliceosome and proteasome pathway. Collectively, we proposed a simple and feasible strategy to mine single-cell resolution metastasis signatures from scRNA-seq data for improved cancer prognosis and drug sensitivity prediction, which will be a useful tool in risk gene discovery and targeted therapy in metastatic cancers.
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In silico High-Throughput Screening of ZINC Database of Natural Compounds to Identify Novel Histone Deacetylase Inhibitors
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-11-18 , DOI: 10.1142/s2737416522500466
Histone deacetylase 8 (HDAC8) is a zinc-binding metalloprotein being involved in transcriptional regulation, cell cycle progression and cellular development. Its overexpression is associated with various pathologies, including childhood neuroblastoma, leukemia, tumor progression and lung cancer. The FDA-approved HDAC inhibitors are not very safe due to various side effects. Therefore, we implemented an in silico high-throughput screening to identify novel HDAC8 inhibitors from the natural compounds database (n=220,000) using computational methods. As a result, some drug-like substances (n=9) with nontoxic profiles were identified as hit compounds after using molecular docking, including quantum polarized ligand and induced-fit docking approaches. One hit compound (ZINC02106564) was determined to be highly chemically reactive by using the DFT calculation. Finally, the top binder (ZINC12601598) to HDAC8 together with the reference inhibitor, was studied by 100ns molecular dynamics simulations, confirming previously obtained data. Overall, the proposed computational protocol might be prospective at the early stage of rational design for novel and less toxic HDAC8 inhibitors for the treatment of diverse diseases.
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Numerical Investigation of Irreversibility in Bioconvective Flow of Sisko Nanofluid with Arrhenius Energy
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-11-16 , DOI: 10.1142/s2737416523400057
This paper investigates modeling and analysis of entropy generation in bioconvective non-radiative Sisko nanofluid flow by stretchable cylinder. Momentum relation is modeled in view of Darcy Forchheimer and porosity effects. Dissipation, Joule heating and heat generation impacts are accounted in energy relation. Mass concertation communication is constructed in manifestation of Arrhenius energy and chemical reaction. Brownian dispersion and thermophoretic effects of solid nanoparticles in Sisko liquid are stabilized by self-propelled gyrotactic microorganisms. The flow governing model is obtained utilizing boundary layer concepts. Fluid transport equations are made dimensionless via transformations and then tackled by NDSolve code in Mathematica package. Variation in transport properties versus effective parameters is examined via graphs and tables. It is perceived from obtained results that Sisko nanofluid velocity decays versus higher curvature parameter, Hartman number, porosity and Forchheimer variable. Further, it is observed that temperature distribution enhances for heat generation variable, Eckert number, Brownian movement variable, thermophoresis motion parameter and Prandtl number. Main observations are listed in the end.
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In Silico Identification of Triclosan Derivatives as Potential Inhibitors of Mutant Mycobacterium tuberculosis InhA
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-02-25 , DOI: 10.1142/s2737416523500205
Enoyl acyl carrier protein reductase (InhA) is a crucial enzyme for the biosynthesis of mycolic acids which are major compartments of the Mycobacterium tuberculosis (Mtb) cell wall. Direct inhibition of InhA without activation by drug-NADH adduct has clinical utility to overcome drug resistance. We aimed at the in silico identification of triclosan derivatives with the potential inhibitory effect of S94A-InhA as a clinically important mutant form. Caver Web 1.0 server was used to analyze the ligand transport through access tunnels. Two macrocyclic triclosan derivatives ( 4 and 6) could be identified with more energy-favorable transfer routes toward the enzyme active site. Molecular dynamics (MD) simulations (50 ns) of the best-scored compounds revealed the stability of enzyme structure upon binding to 4 and 6. Compound 4 could better retain enzyme stability upon target binding. Results of intermolecular H-bond analysis indicated that both complexes were mediated through hydrophobic contacts. Declined solvent accessible surface area (SASA) for the apo and bound enzyme states indicated non-destabilizing behavior and no structural relaxation. Electrostatic and van der Waals interactions between triclosan derivatives and their surroundings were used to acquire binding free energies through the linear interaction energy (LIE) method based on MD simulations (Average ΔGb, −7.83±0.72 kcal/mol and −8.89±0.64 kcal/mol). Both of the triclosan derivatives showed relatively stable energy variations and their steady accommodation inside enzyme active site could be confirmed during 50 ns. These results may be implicated in further structure-guided approaches against drug-resistant Mtb.
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In Silico Studies, Design and Synthesis of Novel Fused Pyrimidine Derivatives as a DNA Gyrase Inhibitor and Antibacterial Activity Against Quinolone Resistant Escherichia Coli
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-07-21 , DOI: 10.1142/s2737416523500357
In recent years, antimicrobial agents have been crucial in improving public health worldwide. However, due to improper usage, bacteria have developed resistance to these agents. This has led researchers to explore the use of heterocyclic compounds as alternative antimicrobial agents to combat resistance. Considering the success of heterocyclic derivatives in developing effective antimicrobial drugs, we conducted a 2D-QSAR (QSAR models using 2D-descriptors) study on novel pyrimidine derivatives and performed in silico simulations to evaluate their potential antibacterial activity against quinolone-resistant Escherichia coli. We used QSARINS V.2.2 (Insubria) software for the 2D-QSAR analysis and performed in silico absorption, distribution, metabolism, and excretion (ADME) and docking studies on 16 newly designed compounds. The best QSAR model had a high correlation coefficient (R2=0.9633, QLOO2=0.9538, QLMO2=0.9513) and showed no outliers. Based on these favorable results, we designed 16 new compounds and predicted their antibacterial activity using the best equation. Amongst the top six designed compounds, which had the best docking scores were subjected to practical synthesis. Compound 3cd was found to be good candidature from in-vitro anti-E. Coli activity. This compound may be targeting the DNA gyrases and thus, have inhibitory activity against E. Coli. This observation was also supported by 100ns molecular dynamics and normal mode analysis results. The most promising compounds identified through these computational studies may be synthesized and tested as potential new drug candidates for treating bacterial infections.
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Computational Study on D-π-A-Based Metal-Free Donor-Tuned Molecules for Efficient Organic Dye-Sensitized Solar Cells
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-01-28 , DOI: 10.1142/s2737416523500151
In this paper, newly metal-free four donor-π-acceptor (D-π-A) molecules (C1D1–C1D4) were designed and used for dye-sensitized solar cells (DSSCs) application, based on literature C1-1. Tetrahydroquinoline, thiophene, and 2-cyanoacrylic acid act as the electron-D, spacer, and electron-A/anchoring groups for all dyes, respectively, while the donor part was tuned and the effect was examined. The density functional theory (DFT) and time-dependent DFT (TD-DFT) have been used on the electronic transitions, geometric structures, absorption properties, electron injection (ΔGinject), dye regeneration (ΔGreg), light harvesting efficiency (LHE), ground and excited states of dipole moments (μnormal), open-circuit photovoltage (eVOC), molecular electrostatic potential (MEP) and Mulliken population analysis (MPA) of the dyes. The TD-DFT method using different functionals with exchange-correlational (XC) and long-range correlated (LC) was calculated to obtain literature data. The computational outcomes have displayed that the Coulomb-attenuating method (CAM-B3LYP) in conjunction with a 6-31G(d,p) basis set was proficient in calculating the UV-Vis spectra of the molecules. The frontier molecular orbitals’ (FMOs) contribution of the HOMOs and LUMOs of C1D1-C1D4 molecules can be confirming positive consequences on the regeneration and electron injection processes. In particular, C1D4 (N(CH3)2) molecule shows a smaller energy gap (Eg), longer wavelength, high μnormal and eVOC. To conclude, these outcomes display that the calculated C1D1–C1D4 molecules are capable applicants to deliver better performance of the DSSCs.
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Unsteady MHD Flow of Casson Fluid Past Vertical Surface Using Laplace Transform Solution
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-02-18 , DOI: 10.1142/s2737416523400100
The study explores the velocity of Casson fluid that is time-independent over an exponentially infinite isotherm vertical permeable sheet. The impact of magnetohydrodynamic (MHD) with Casson flow over the permeability sheet is examined. In contrast, thermal radiation and heat sink parameters have been incorporated. This study’s primary goal is to determine the significance of thermal radiation on Casson flow with MHD using an analytical solution over a permeable sheet. The flow of the fluid occurs above the sheet when y is greater than zero, and the sheet extends far away in the x-direction. The model of governing equations is reduced by applying a suitable set of dimensionless parameters. These dimensionless systems of equations are solved through the Laplace transformation method. The impacts of various variables over velocity, temperature, concentration, skin friction, and Nuseelt number are scrutinized. These variables contain magnetic field M, Casson fluid parameter β, Ghroshof number Gr, modified Grashof number Gc, Prandtl number Pr, thermal radiation Rd and Scimdth number Sc. These plots are sketched for the considerable magnitude of these variables through the Mathematica Software, and these plots are discussed in detail. Results show that the increasing value of M reduces the fluid velocity but velocity of fluid is enhanced with larger values of Gr, Gc and β. The impact of Skin friction and Nusselt number is elaborated by tabular outlined.
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Identification of Potent ABL Inhibitors from Coumestrol: An Integrative In Silico Approach
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-09-26 , DOI: 10.1142/s2737416522500429
Chronic Myeloid Leukemia (CML) is known as clonal myeloproliferative disorder resulted by the proliferative and deregulated expression of the BCR-ABL gene. Although targeting the BCR-ABL gene is an effective treatment for CML, the development of drug intolerance and drug resistance is still an issue for BCR-ABL targeted therapy. With an aim to develop novel BCR-ABL inhibitors with fewer side effects, we started with the anti-cancerous natural compound coumestrol as the lead. Chalcone and pyrazole are the well-exploited scaffolds in the anticancer domain; hence, in this work, we designed novel coumestrol derivatives with these structures. In order to quantify the structural changes, we employed in silico methods. The new drug leads were compared with the FDA-approved CML drug bosutinib. The molecular orbital analysis of the selected lead compounds was assessed by Density Functional Theory (DFT) approach. Molecular Dynamic (MD) computations were performed on the most promising leads to find the stability. Following which, the pharmacokinetics parameters of the screened compounds were also analyzed to check the drug-like property.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ORGANIC 有机化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
13.20 46 Science Citation Index Science Citation Index Expanded Not
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